Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C10H9ClN2O2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles under suitable conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Cyclization Reactions: Formation of the pyrrolopyridine ring system through intramolecular cyclization.
Common Reagents and Conditions
Bases: Sodium ethoxide or potassium carbonate for deprotonation.
Reducing Agents: Hydrogen gas with a palladium catalyst for nitro reduction.
Cyclization Conditions: Heating in the presence of a suitable solvent like ethanol.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar structural features but lacking the ethyl ester group.
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid: Another related compound with a carboxylic acid group instead of an ethyl ester.
Uniqueness
Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and potential for further chemical modifications .
Properties
IUPAC Name |
ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)6-5-13-9-8(6)7(11)3-4-12-9/h3-5H,2H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUYWIPXVPAABV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=CC(=C12)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40737863 |
Source
|
Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273577-20-0 |
Source
|
Record name | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40737863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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